3-chloro-6-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-6-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core, chlorination, and subsequent functionalization with the furan and piperidine moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-chloro-6-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-chloro-6-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide include other benzothiophene derivatives, furan-containing molecules, and piperidine-based compounds.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This makes it a valuable candidate for further research and development in various fields.
Properties
Molecular Formula |
C22H25ClN2O2S |
---|---|
Molecular Weight |
417.0 g/mol |
IUPAC Name |
3-chloro-6-methyl-N-[2-(5-methylfuran-2-yl)-2-piperidin-1-ylethyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H25ClN2O2S/c1-14-6-8-16-19(12-14)28-21(20(16)23)22(26)24-13-17(18-9-7-15(2)27-18)25-10-4-3-5-11-25/h6-9,12,17H,3-5,10-11,13H2,1-2H3,(H,24,26) |
InChI Key |
MFKFTVOOYANSIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC(C3=CC=C(O3)C)N4CCCCC4)Cl |
Origin of Product |
United States |
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